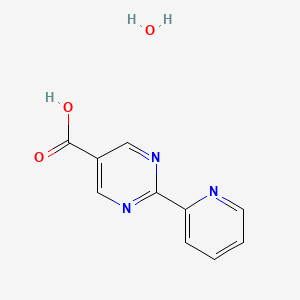

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate

Overview

Description

Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of pyridine-containing biaryls is often challenging, particularly at the 2-position. In transition-metal-catalyzed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Molecular Structure Analysis

1D and 2D NMR investigations, as well as computational studies including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, are often applied to determine the structure of compounds containing a 2-pyridinyl moiety .Chemical Reactions Analysis

In the field of chemical reactions, 2-pyridyl organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-pyridyl boronic acids were found to undergo slow protodeboronation .Scientific Research Applications

Synthesis and Spectral Studies :

- Pyrimidine-5-carboxylic acid and its derivatives, including 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate, have been synthesized and analyzed using proton NMR spectroscopy. This research focuses on understanding the covalent hydration at different positions of the pyrimidine ring, which is crucial for its chemical properties and potential applications (Kress, 1994).

Reactions with Hydrazine Hydrate :

- The reaction of methyl esters of 2-substituted 5-pyrimidinecarboxylic acids with hydrazine hydrate has been studied. This research is significant for understanding the chemical behavior of these compounds, which can be crucial in developing new synthetic pathways and applications (Tumkevičius, Yakubkene, & Vainilavicius, 1999).

Photochemical Studies :

- Research on the photochemical alterations in ribonucleic acid isolated from ultraviolet-irradiated tobacco mosaic virus highlights the role of pyrimidine derivatives, including this compound, in understanding the effects of UV radiation on genetic materials (Tao, Small, & Gordon, 1969).

Chemical Synthesis and Biological Activities :

- Several studies focus on the synthesis of pyrimidine derivatives and their potential biological activities. For example, the synthesis of polynuclear heterocycles like azolothienopyrimidines, which may exhibit antimicrobial activity, involves 2-substituted pyrimidinecarboxylic acids (Hussein, 2007).

- Another study investigates the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, indicating the pharmaceutical applications of pyrimidine derivatives (Medwid et al., 1990).

Advanced Material Synthesis :

- The compound has been used in the synthesis of novel polyimides with excellent thermal stability and mechanical properties, indicating its potential application in material science (Xia et al., 2006).

Mechanism of Action

The mechanism of action of pyridine derivatives can vary widely depending on the specific compound and its biological target. For example, some pyridopyrimidine drugs inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. For example, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Properties

IUPAC Name |

2-pyridin-2-ylpyrimidine-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2.H2O/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h1-6H,(H,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGNKVJHRWAYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-97-2 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(2-pyridinyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)

![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)

![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)

![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)